molecular formula C6H4ClN3S B13670620 6-Chloroisothiazolo[4,3-b]pyridin-3-amine

6-Chloroisothiazolo[4,3-b]pyridin-3-amine

Katalognummer: B13670620
Molekulargewicht: 185.64 g/mol
InChI-Schlüssel: OCAWAVKTDMDITR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloroisothiazolo[4,3-b]pyridin-3-amine is a heterocyclic compound that features a chloro-substituted isothiazole ring fused to a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloroisothiazolo[4,3-b]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine-3-amine with sulfur and a suitable oxidizing agent to form the isothiazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the temperature is maintained between 80-120°C to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloroisothiazolo[4,3-b]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

6-Chloroisothiazolo[4,3-b]pyridin-3-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Chloroisothiazolo[4,3-b]pyridin-3-amine involves its interaction with specific molecular targets such as enzymes or receptors. The chloro group and the isothiazole ring play crucial roles in binding to active sites, thereby modulating the activity of the target molecules. This interaction can lead to inhibition or activation of biological pathways, resulting in therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Chloroisothiazolo[4,3-b]pyridin-3-amine is unique due to its specific chloro substitution and the presence of both nitrogen and sulfur in the fused ring system. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C6H4ClN3S

Molekulargewicht

185.64 g/mol

IUPAC-Name

6-chloro-[1,2]thiazolo[4,3-b]pyridin-3-amine

InChI

InChI=1S/C6H4ClN3S/c7-3-1-4-5(9-2-3)6(8)11-10-4/h1-2H,8H2

InChI-Schlüssel

OCAWAVKTDMDITR-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC2=C(SN=C21)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.